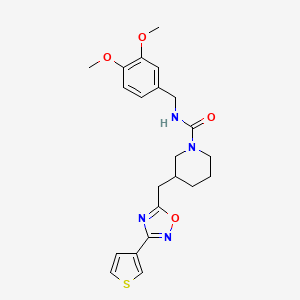
N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide (CAS Number: 1798529-49-3) is a novel compound that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C22H26N4O4S, with a molecular weight of 442.5 g/mol. The presence of the oxadiazole and thiophene rings in its structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O4S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 1798529-49-3 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole can exhibit significant antimicrobial properties. For instance, some studies have reported that certain oxadiazole-containing compounds have demonstrated activity against drug-resistant strains of M. tuberculosis with effective concentrations noted in the range of micrograms per milliliter .
Antioxidant Activity
Antioxidant activity is another important aspect. Compounds similar to this compound have been shown to inhibit lipid peroxidation and scavenge free radicals effectively . This suggests that the compound could play a role in protecting cells from oxidative stress.
Cytotoxicity Studies
Although specific cytotoxicity data for this compound is scarce, related studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .
Study 1: Antimicrobial Efficacy
A study evaluated the activity of oxadiazole derivatives against M. tuberculosis. Compound 3a from this series showed promising results with a half-maximal inhibitory concentration (IC50) of approximately 0.5 µg/mL against resistant strains. This suggests that this compound could potentially exhibit similar efficacy due to structural similarities .
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, several oxadiazole derivatives were tested using the DPPH assay and showed significant free radical scavenging abilities with EC50 values ranging between 20 to 40 µM. This indicates that this compound may also possess notable antioxidant capabilities .
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-28-18-6-5-15(10-19(18)29-2)12-23-22(27)26-8-3-4-16(13-26)11-20-24-21(25-30-20)17-7-9-31-14-17/h5-7,9-10,14,16H,3-4,8,11-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICWGIABFIWMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













